molecular formula C18H20N2O5S2 B2706534 3,6-diethyl 2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 306287-79-6

3,6-diethyl 2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2706534
CAS No.: 306287-79-6
M. Wt: 408.49
InChI Key: NZIOILLZHKFBJR-UHFFFAOYSA-N
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Description

Historical Development of Thienopyridine Chemistry

Thienopyridines, bicyclic systems combining thiophene and pyridine rings, emerged as a chemically significant class of heterocycles in the early 20th century. The first synthesis of a thienopyridine was reported in 1912 by Steinkopf, who applied a Skraup-type reaction to 2-aminothiophene to yield thieno[2,3-b]pyridine. Subsequent advancements, such as Benary’s 1918 synthesis of thieno[3,4-c]pyridine via pyridine precursors, demonstrated the versatility of pyridine derivatives in constructing fused systems. By the 1950s, interest in thienopyridines intensified due to their unique electronic properties, arising from the juxtaposition of π-excessive (thiophene) and π-deficient (pyridine) rings. Theoretical studies on electron density distribution predicted electrophilic substitution preferences in the thiophene ring and nucleophilic attack tendencies in the pyridine ring.

The pharmacological potential of thienopyridines gained prominence with the discovery of ticlopidine in the 1970s, an antiplatelet agent that inspired the development of clopidogrel, a blockbuster antithrombotic drug. These milestones underscored the importance of structural modifications in modulating biological activity, driving synthetic innovations in thienopyridine chemistry.

Classification and Nomenclature of Isomeric Thienopyridine Structures

Thienopyridines are classified based on the fusion position of the thiophene and pyridine rings. The two primary categories are:

  • [b]-Fused systems : Analogous to quinoline, with fusion at the pyridine’s β-position (e.g., thieno[2,3-b]pyridine).
  • [c]-Fused systems : Analogous to isoquinoline, with fusion at the pyridine’s γ-position (e.g., thieno[2,3-c]pyridine).

The compound 3,6-diethyl 2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate belongs to the [c]-fused category. Its IUPAC name reflects the thieno[2,3-c]pyridine core, where the thiophene ring is fused to the pyridine at positions 2 and 3, with additional substituents at positions 2, 3, and 6 (Figure 1).

Table 1: Nomenclature and Structural Features of Selected Thienopyridine Isomers

Compound Fusion Position Core Structure Key Substituents
Thieno[2,3-b]pyridine [2,3-b] Quinoline analog Unsubstituted
Thieno[3,2-c]pyridine [3,2-c] Isoquinoline analog Unsubstituted
3,6-Diethyl ... dicarboxylate [2,3-c] Isoquinoline analog 2-(Thiophene-2-amido), 3,6-diethyl esters

Positioning of this compound in Current Research

Recent synthetic methodologies have expanded access to functionalized thieno[2,3-c]pyridines. For instance, Eroğlu et al. (2025) developed a metal-free route using 1,2,3-triazole intermediates to synthesize thieno[2,3-c]pyridine derivatives, highlighting the scaffold’s adaptability for modular functionalization. The target compound features a thiophene-2-amido group at position 2 and diethyl ester groups at positions 3 and 6, which may enhance solubility or serve as prodrug moieties in medicinal applications.

Table 2: Synthetic Approaches to Thieno[2,3-c]Pyridine Derivatives

Method Key Reactants Yield (%) Reference
Skraup-type reaction 2-Aminothiophene, glycerol 15–20
Bischler-Napieralski cyclization N-Acyl-2-(thienyl)ethylamines 30–40
Triazole-mediated synthesis 1,2,3-Triazoles, thiophene derivatives 60–75

The ester groups in the compound suggest potential for further hydrolysis to carboxylic acids, a common strategy in prodrug design. Additionally, the amide linkage at position 2 introduces hydrogen-bonding capabilities, which could influence target binding in biological systems.

Comparative Analysis with Related Heterocyclic Scaffolds

Thieno[2,3-c]pyridines exhibit distinct electronic and steric properties compared to other heterocycles:

  • Quinoline : Replacement of benzene with thiophene increases electron richness, altering reactivity toward electrophiles. For example, electrophilic substitution in thienopyridines occurs preferentially in the thiophene ring, whereas quinolines favor pyridine ring modifications.
  • Isoquinoline : The [c]-fusion in thienopyridines creates a sterically congested environment, potentially enhancing selectivity in molecular recognition processes.
  • Imidazo[1,5-a]thienopyridines : These tricyclic systems, accessible via denitrogenative transformations of triazole intermediates, demonstrate expanded π-conjugation and altered redox properties compared to bicyclic analogs.

Table 3: Electronic Properties of Selected Heterocycles

Heterocycle π-Electron Density Electrophilic Reactivity Nucleophilic Reactivity
Quinoline Pyridine ring: π-deficient Occurs at benzene ring Occurs at pyridine ring
Thieno[2,3-c]pyridine Thiophene ring: π-excessive Favors thiophene ring (C-4, C-5) Favors pyridine ring (C-3, C-6)
Imidazo[1,5-a]thienopyridine Delocalized π-system Moderate electrophilic activity Enhanced nucleophilic activity

The diethyl ester groups in the target compound further modulate its electronic profile, potentially stabilizing charge-transfer interactions in supramolecular applications.

Properties

IUPAC Name

diethyl 2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S2/c1-3-24-17(22)14-11-7-8-20(18(23)25-4-2)10-13(11)27-16(14)19-15(21)12-6-5-9-26-12/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIOILLZHKFBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diethyl 2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves the condensation of thiophene derivatives with various reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups .

Mechanism of Action

The mechanism of action of 3,6-diethyl 2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogs

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Spectral Data (IR/NMR) Source Evidence ID
Target compound : 3,6-Diethyl 2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate Thiophene-2-amido at C2; ethyl esters at C3 and C6 Not explicitly provided
6-Ethyl 3-methyl 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate Amino group at C2; methyl ester at C3, ethyl ester at C6 C₁₂H₁₆N₂O₄S 284.33 IR: 1712 cm⁻¹ (C=O); NMR: δ 3.69–3.77 (OCH₃)
3-Cyclopentyl 6-ethenyl 2-[(thiophen-2-ylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate Thiophene-2-ylacetyl amino at C2; cyclopentyl and ethenyl esters C₂₄H₂₅N₃O₅S₂ 515.60 Atom count: 55; aromatic bonds: 10
6-Ethyl 3-methyl 2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate 2-Methylbenzamido at C2; methyl ester at C3, ethyl ester at C6 C₂₀H₂₂N₂O₅S 402.46
Diethyl 2-(benzo[d]thiazole-2-carboxamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate Benzothiazole-carboxamido at C2; ethyl esters at C3 and C6 C₂₁H₂₁N₃O₅S₂ 459.54 Predicted pKa: 10.24; density: 1.431 g/cm³
Ethyl 3-carbamoyl-2-(naphthalene-1-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate Naphthalene-1-amido and carbamoyl groups at C2/C3; ethyl ester at C6 C₂₃H₂₁N₃O₄S 435.50

Substituent Effects

Thiophene-2-Amido vs. Benzothiazole/Naphthalene Substituents: The thiophene-2-amido group in the target compound provides π-conjugation and moderate electron-withdrawing effects, enhancing solubility in polar solvents compared to benzothiazole-carboxamido (higher lipophilicity, density ~1.43 g/cm³) .

Amino vs. Amido Groups: The amino substituent in lacks the conjugated carbonyl present in the target compound’s amide group, leading to reduced hydrogen-bonding capacity and altered reactivity.

Ester Group Modifications

Ethyl vs. Methyl Esters: Ethyl esters (target compound, ) enhance lipophilicity compared to methyl esters (), influencing membrane permeability.

Core Saturation and Heterocyclic Variations

Saturation in the Thieno[2,3-c]Pyridine Core: Partial saturation (4H,5H,6H,7H) reduces aromaticity, increasing conformational flexibility compared to fully aromatic analogs like thiadiazolo[3,2-a]pyrimidines ().

Alternative Heterocycles :

  • Imidazo[1,2-a]pyridines () feature nitrogen-rich cores, enabling stronger intermolecular interactions (e.g., hydrogen bonding) but differing in electronic properties .

Spectral and Analytical Data

  • IR Spectroscopy : All analogs show strong C=O stretches (~1712 cm⁻¹ for esters and amides) .
  • ¹H NMR : Ethyl ester protons resonate at δ 1.2–1.4 (CH₃) and δ 4.1–4.3 (OCH₂), while thiophene protons appear at δ 6.7–7.8 .

Research Implications

  • Medicinal Chemistry : The thiophene-amide motif in the target compound may enhance binding to biological targets (e.g., kinases) compared to benzothiazole or naphthalene derivatives.
  • Materials Science : Ethyl esters improve solubility for polymer applications, whereas bulkier esters (cyclopentyl) could stabilize crystalline phases.

Biological Activity

3,6-Diethyl 2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate (CAS Number: 306287-79-6) is a complex organic compound that has garnered attention for its potential biological activities. The structure features a thieno[2,3-c]pyridine core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O5S2C_{18}H_{20}N_{2}O_{5}S_{2}. It contains multiple functional groups that contribute to its reactivity and interaction with biological targets. The presence of the thiophene moiety is particularly significant as thiophene derivatives are often associated with various bioactivities.

Biological Activities

Research indicates that compounds similar to 3,6-diethyl 2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine have exhibited a range of biological activities:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives possess significant antimicrobial properties. For instance, certain pyrazole-containing thiophenes have demonstrated antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
  • Anticancer Potential : Compounds with similar structural features have been investigated for their anticancer activities. Thiosemicarbazones and related compounds have shown promising results in inhibiting cancer cell proliferation in various in vitro studies. The mechanism often involves induction of apoptosis in cancer cells through modulation of cellular signaling pathways .
  • Analgesic Effects : Some derivatives have been evaluated for their analgesic properties. In animal models, compounds structurally related to thieno[2,3-c]pyridines have shown significant analgesic effects in hot plate and acetic acid-induced writhing tests. This suggests potential applications in pain management therapies .

The mechanism of action for 3,6-diethyl 2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine likely involves interaction with specific biological targets such as enzymes or receptors. The thieno-pyridine core can participate in π-π stacking interactions and hydrogen bonding with target proteins. These interactions may modulate enzymatic activity or receptor signaling pathways leading to the observed biological effects.

Case Studies

Several studies have explored the synthesis and biological evaluation of compounds similar to 3,6-diethyl 2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine:

  • Antimicrobial Evaluation : A study synthesized various thiophene derivatives and assessed their antimicrobial activity against different bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
    CompoundBacterial StrainInhibition Zone (mm)
    AE. coli15
    BS. aureus18
    CP. aeruginosa10
  • Analgesic Activity : In a study evaluating analgesic properties using the writhing test in mice, several thieno-pyridine derivatives showed a marked reduction in writhing compared to control groups. The latency period was significantly increased indicating central analgesic activity.
    CompoundDose (mg/kg)Writhing Count (per hour)
    Control-30
    A1015
    B208

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of ethyl 2-cyanoacetate with ethyl 4-oxopiperidine-1-carboxylate in ethanol to form the thieno[2,3-c]pyridine core .
  • Step 2: Amidation at the 2-position using thiophene-2-carboxylic acid derivatives, often employing coupling agents like EDCI/HOBt under inert atmospheres .
  • Key Conditions:
    • Solvent polarity (e.g., ethanol or DMF) affects reaction kinetics .
    • Temperature control (60–80°C) minimizes side reactions during cyclization .
    • Purification via crystallization or column chromatography achieves >95% purity, with yields averaging 65–78% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

  • 1H/13C-NMR: Resolves proton environments (e.g., diethyl ester groups at δ 1.15–1.28 ppm) and confirms the thiophene-amido substituent (δ 7.32 ppm for NH) .
  • HRMS: Validates molecular weight (e.g., [M+H]+ = 541.6 g/mol) with <5 ppm mass accuracy .
  • HPLC: Monitors purity (>98%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological activities inform target selection for this compound?

Thieno[2,3-c]pyridine derivatives exhibit:

  • Enzyme inhibition: Potency against kinases (IC50 < 1 µM) due to the planar fused-ring system .
  • Receptor modulation: Thiophene-amido groups enhance binding to G-protein-coupled receptors (GPCRs) in cell-based assays .
  • Guidance: Prioritize targets with hydrophobic active sites (e.g., ATP-binding pockets) to leverage the compound’s lipophilic ester groups .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to address low yields in the final cyclization step?

  • Catalyst Screening: Test Lewis acids (e.g., FeCl3, AlCl3) to accelerate cyclization; AlCl3 increases yields by 15% in thiophene-containing analogs .
  • Solvent Optimization: Replace ethanol with DMF to stabilize intermediates, reducing byproduct formation .
  • In Situ Monitoring: Use TLC (Rf = 0.3 in ethyl acetate/hexane) or inline IR spectroscopy to track reaction progress .

Q. What approaches resolve structural ambiguities in the thiophene-amido substituent’s conformation?

  • X-ray Crystallography: Resolves spatial orientation of the thiophene ring relative to the pyridine core (e.g., dihedral angle < 30°) .
  • NOESY NMR: Identifies proximity between thiophene protons and the pyridine NH group, confirming intramolecular hydrogen bonding .
  • DFT Calculations: Predicts energetically favorable conformers using B3LYP/6-31G* basis sets, validated against experimental data .

Q. What methodologies enable comparative SAR analysis with halogen-substituted analogs?

  • In Vitro Assays: Compare IC50 values against kinases using fluorescence polarization (e.g., 2-fluorobenzamido analogs show 3x higher potency than thiophene-amido) .
  • Molecular Docking: Use AutoDock Vina to simulate binding poses; halogen substitutions improve van der Waals interactions in hydrophobic pockets .
  • Meta-Analysis: Compile datasets from analogs (e.g., 3,6-diethyl 2-(2,6-difluorobenzamido)-thieno[2,3-c]pyridine) to correlate substituent electronegativity with activity .

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